![molecular formula C20H18N4O3S B2383133 (E)-5-benzylidene-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 578760-59-5](/img/structure/B2383133.png)
(E)-5-benzylidene-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
The compound “(E)-5-benzylidene-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one” is a thiazole derivative. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Thiazole derivatives have been found to have a wide range of biological activities and are present in more than 18 FDA-approved drugs .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions.
Scientific Research Applications
Organic Fluorescent Materials
This compound could be used in the development of organic fluorescent materials. Organic fluorescent materials have attracted extensive interests due to their wide applications . They can be used in various fields such as bioimaging, optoelectronics, and sensing .
Anti-counterfeiting and Information Security
The compound can be employed as an imaging layer in the development of eco-friendly inkless rewritable paper, showing great potential application in anti-counterfeiting and information security .
Sensor for Zn2+ Ions
It can serve as a colorimetric/fluorescent dual-channel sensor for Zn2+ ions with high sensitivity, high selectivity, fast response time, and low detection limit .
Antinociceptive and Anticonvulsive Agents
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . This compound could potentially be used in the development of these agents.
Agrochemical Applications
4-Piperazinoaniline, a related compound, is an important organic intermediate that can be used in the agrochemical field .
Pharmaceutical Applications
4-Piperazinoaniline can also be used in the pharmaceutical field . Given the structural similarity, the compound might also have potential applications in this field.
Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , an enzyme that plays a crucial role in melanin synthesis .
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenylpiperazine derivatives, have been shown to inhibit tyrosinase . This inhibition could potentially occur through the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Biochemical Pathways
The compound may affect the melanin synthesis pathway by inhibiting tyrosinase . Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into l-dopa and o-quinone (dopaquinone), which are further oxidized into eumelanin and pheomelanin .
properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19-18(14-15-4-2-1-3-5-15)28-20(21-19)23-12-10-22(11-13-23)16-6-8-17(9-7-16)24(26)27/h1-9,14H,10-13H2/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFYRIRINQPAC-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-benzylidene-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one |
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